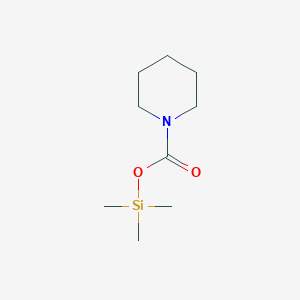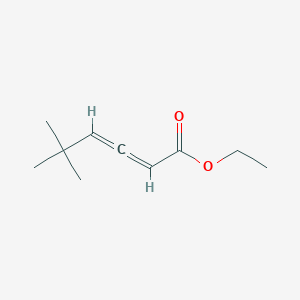
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2,3-hexadienoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester typically involves the esterification of 2,3-hexadienoic acid with ethanol in the presence of an acid catalyst. The reaction is as follows:
2,3-Hexadienoic acid+EthanolAcid Catalyst2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester+Water
Industrial Production Methods
Industrial production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester into an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: 2,3-Hexadienoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The released acid can then interact with cellular pathways, potentially exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the production of perfumes and as a solvent.
Uniqueness
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and potential biological activities. Its conjugated diene system makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
35802-59-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-5-12-9(11)7-6-8-10(2,3)4/h7-8H,5H2,1-4H3 |
InChI Key |
SXJGIPVDSCHDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
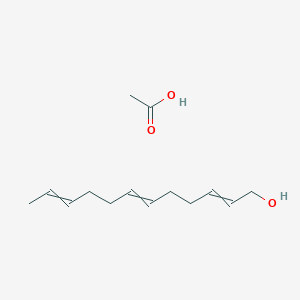


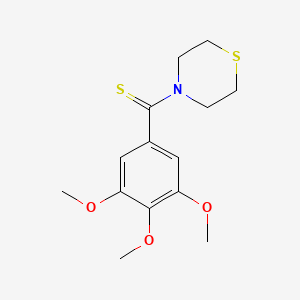
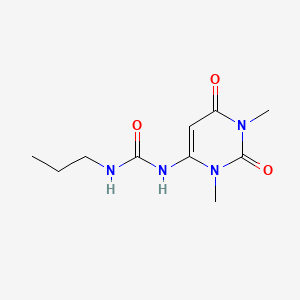
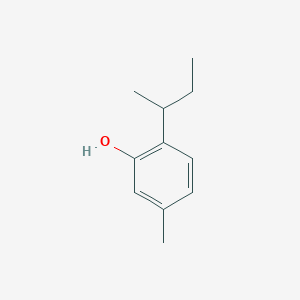

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)

